
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are fundamental components of nucleic acids, vitamins, and coenzymes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with hydroxylamine under specific conditions. The reaction typically requires anhydrous ethanol as a solvent and sodium hydroxide as a catalyst. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring
Applications De Recherche Scientifique
6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: A simpler pyrimidine derivative without the hydroxyamino group.
6-Aminopyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a hydroxyamino group.
5-Acetyl-4-aminopyrimidine: A precursor in the synthesis of 6-(Hydroxyamino)pyrimidine-2,4(3H,5H)-dione.
Uniqueness
This compound is unique due to the presence of both hydroxyamino and pyrimidine functionalities. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as a therapeutic agent and its applications in materials science further highlight its significance.
Propriétés
Formule moléculaire |
C4H5N3O3 |
|---|---|
Poids moléculaire |
143.10 g/mol |
Nom IUPAC |
(6E)-6-hydroxyimino-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h10H,1H2,(H2,5,6,7,8,9) |
Clé InChI |
IBAKVXSSQLGTST-UHFFFAOYSA-N |
SMILES isomérique |
C1/C(=N\O)/NC(=O)NC1=O |
SMILES canonique |
C1C(=NO)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/no-structure.png)
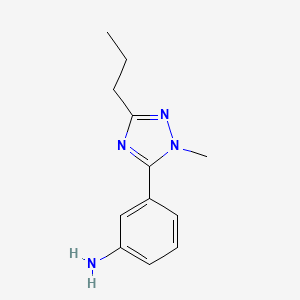
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-4-carboxylic acid](/img/structure/B13647620.png)
![Ethyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13647622.png)
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
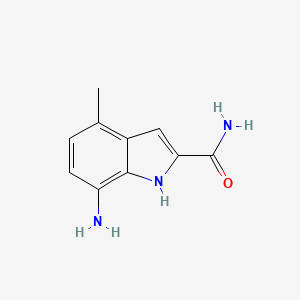
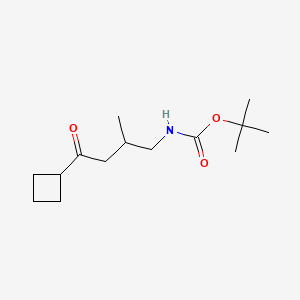
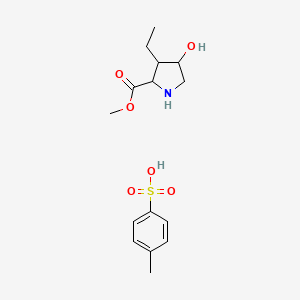
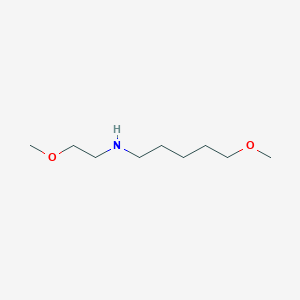
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
